1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran
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Overview
Description
1-Mesityl-3-phenylisobenzofuran is a complex organic compound belonging to the benzofuran family. . This compound features a mesityl group (a derivative of mesitylene) and a phenyl group attached to an isobenzofuran core, making it a unique structure with intriguing properties.
Preparation Methods
The synthesis of 1-Mesityl-3-phenylisobenzofuran typically involves several steps, starting with the preparation of the isobenzofuran core. One common method is the Friedel-Crafts alkylation, followed by intramolecular cyclization to form the benzofuran ring . The mesityl and phenyl groups are then introduced through further substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic strategies to enhance efficiency .
Chemical Reactions Analysis
1-Mesityl-3-phenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrobenzofurans or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Mesityl-3-phenylisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-Mesityl-3-phenylisobenzofuran involves its interaction with various molecular targets. For instance, it can induce oxidative stress resistance by activating the Heat Shock Transcription Factor (HSF-1) pathway . This pathway is crucial for cellular protection against stress and has implications in neurodegenerative diseases. The compound’s ability to modulate these pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
1-Mesityl-3-phenylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Known for its reactivity towards singlet oxygen and use in fluorescence studies.
Benzothiophene: Similar in structure but contains a sulfur atom, leading to different chemical properties and applications.
The uniqueness of 1-Mesityl-3-phenylisobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62423-16-9 |
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Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran |
InChI |
InChI=1S/C23H20O/c1-15-13-16(2)21(17(3)14-15)23-20-12-8-7-11-19(20)22(24-23)18-9-5-4-6-10-18/h4-14H,1-3H3 |
InChI Key |
RFTDERJULUJDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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